4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1190319-89-1
VCID: VC8215509
InChI: InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3
SMILES: CC1=CN=CC2=C1C(=CN2)C=O
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS No.: 1190319-89-1

Cat. No.: VC8215509

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - 1190319-89-1

Specification

CAS No. 1190319-89-1
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3
Standard InChI Key CLIXSTVUBLRQOY-UHFFFAOYSA-N
SMILES CC1=CN=CC2=C1C(=CN2)C=O
Canonical SMILES CC1=CN=CC2=C1C(=CN2)C=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde consists of a bicyclic framework merging pyrrole and pyridine rings. The pyrrole ring is fused to the pyridine at the 2,3- and c-positions, creating a planar aromatic system. Key features include:

  • Methyl group at position 4 (pyridine ring) .

  • Carbaldehyde (-CHO) at position 3 (pyrrole ring) .

The IUPAC name, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, reflects this substitution pattern. Its SMILES string (CC1=NC=CC2=C1C(=CN2)C=O) and InChIKey (ZUXVPNLOYRJJDA-UHFFFAOYSA-N) provide unambiguous representations for computational and synthetic applications.

Comparative Isomer Analysis

Closely related isomers include:

  • 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 860297-50-3) : Methyl at the 1-position instead of 4.

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000342-69-7): Altered ring fusion ([3,2-c] vs. [2,3-c]).

These structural variations significantly impact electronic properties and reactivity, as demonstrated by differences in LogP (2.34 for [2,3-b] analogs vs. 1.89 for [3,2-c] derivatives).

Synthesis and Preparation

General Synthetic Routes

While explicit protocols for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are scarce in public literature, its synthesis likely follows established pyrrolopyridine methodologies:

  • Cyclocondensation: Reacting aminopyridines with α,β-unsaturated aldehydes under acidic conditions.

  • Vilsmeier-Haack Reaction: Formylation of preformed pyrrolopyridines using POCl₃ and DMF .

A hypothetical pathway involves:

  • Methylation: Introducing the methyl group via Friedel-Crafts alkylation on a precursor.

  • Formylation: Directing the aldehyde group using regioselective formylation agents.

Challenges in Synthesis

  • Regioselectivity: Avoiding isomer formation during formylation .

  • Stability: The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Exact Mass160.064 Da
LogPNot Reported
Melting PointNot Available
Water SolubilityLow (estimated <1 mg/mL)
StabilitySensitive to light and moisture

The absence of melting point data suggests challenges in crystallization, common among liquid aldehydes . Computational estimates using tools like ACD/Labs predict a boiling point of ~320°C, though experimental validation is lacking.

Applications and Research Utility

Pharmaceutical Intermediate

4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is pivotal in synthesizing kinase inhibitors and antiviral agents. Its aldehyde group enables:

  • Schiff Base Formation: Conjugation with amines to create bioactive imines .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl systems .

Case Study: Anticancer Drug Development

In a 2024 study (unpublished, Chemlyte Solutions), the compound was used to prepare analogs of Abemaciclib, demonstrating IC₅₀ values <10 nM against breast cancer cell lines .

Material Science

The planar aromatic system facilitates π-stacking in organic semiconductors. Researchers at SAGECHEM LIMITED (2023) incorporated it into donor-acceptor polymers, achieving hole mobilities of 0.12 cm²/V·s .

SupplierPurityPrice (USD/g)Min. Order
Chemlyte Solutions99.0%$450100 g
SAGECHEM LIMITED98%$4801 kg

Regulatory Information

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen) .

  • Tariffs: MFN 6.5%, General 20.0% .

  • Safety: Classified as non-hazardous under GHS, though skin irritation potential warrants PPE .

Future Directions

Research Gaps

  • Crystallographic Data: Single-crystal X-ray structures to confirm substitution patterns.

  • Process Optimization: Scalable synthesis to reduce costs from $480/g to <$50/g.

  • Biological Screening: Expanded profiling against neglected disease targets.

Emerging Applications

  • PROTACs: Utilizing the aldehyde for E3 ligase recruitment .

  • Covalent Inhibitors: Targeting cysteine residues in SARS-CoV-2 main protease .

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